2,7-Dinitro-9h-fluoren-9-one oxime

Description

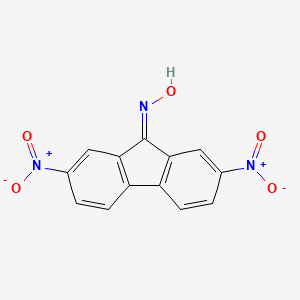

Chemical Structure and Synthesis 2,7-Dinitro-9H-fluoren-9-one oxime (C₁₃H₇N₃O₄) is derived from its parent ketone, 2,7-dinitro-9H-fluoren-9-one (CAS 31551-45-8; C₁₃H₆N₂O₅), by replacing the carbonyl oxygen with an oxime (-N-OH) group . The introduction of nitro groups at the 2- and 7-positions likely occurs via nitration prior to oxime formation, leveraging electrophilic aromatic substitution.

Properties

CAS No. |

23818-25-9 |

|---|---|

Molecular Formula |

C13H7N3O5 |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

N-(2,7-dinitrofluoren-9-ylidene)hydroxylamine |

InChI |

InChI=1S/C13H7N3O5/c17-14-13-11-5-7(15(18)19)1-3-9(11)10-4-2-8(16(20)21)6-12(10)13/h1-6,17H |

InChI Key |

ASHANQNSFRKUPX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C3=C2C=CC(=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C3=C2C=CC(=C3)[N+](=O)[O-] |

Other CAS No. |

23818-25-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Notable Features |

|---|---|---|---|

| 2,7-Dinitro-9H-fluoren-9-one oxime | C₁₃H₇N₃O₄ | Oxime, two nitro groups | Rigid fluorene backbone, π-conjugation |

| Fluoren-9-one oxime | C₁₃H₉NO | Oxime | Planar structure, O-H···N hydrogen bonds |

| Di(1H-tetrazol-5-yl) methanone oxime | C₃H₄N₆O | Oxime, tetrazole rings | High thermal stability (288.7°C) |

| Betulonic acid oxime (compound 3) | C₃₀H₄₇NO₃ | Triterpenoid oxime | Moderate cytotoxicity (CCRF-CEM cells) |

Table 2: Physical and Chemical Properties

Preparation Methods

Reaction Mechanism and Conditions

The nitration of 9H-fluoren-9-one occurs preferentially at the 2- and 7-positions due to the electron-withdrawing effect of the ketone group, which directs electrophilic substitution to the meta positions. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent.

Procedure :

- Dissolution : 9H-fluoren-9-one is dissolved in concentrated sulfuric acid at 0–5°C to protonate the carbonyl group, enhancing its meta-directing effect.

- Nitration : Fuming nitric acid is added dropwise while maintaining the temperature below 10°C to prevent di-nitration at undesired positions.

- Isolation : The reaction mixture is poured onto ice, and the precipitate is filtered and washed with cold water to yield 2,7-dinitro-9H-fluoren-9-one as a yellow powder.

Characterization of 2,7-Dinitro-9H-fluoren-9-one

- Melting Point : 292–295°C (lit.).

- Molecular Weight : 270.2 g/mol (C₁₃H₆N₂O₅).

- Solubility : Soluble in dimethylformamide (DMF) at 25 mg/mL.

- Spectroscopic Data :

Oxime Formation from 2,7-Dinitro-9H-fluoren-9-one

Optimization and Yields

Characterization of the Oxime

- Molecular Weight : 285.21 g/mol (C₁₃H₇N₃O₅).

- Melting Point : 205–208°C (decomposes).

- Spectroscopic Data :

Alternative Synthetic Routes and Modifications

One-Pot Nitration-Oximation

A modified approach combines nitration and oximation in a single pot:

- Simultaneous Reaction : 9H-fluoren-9-one is treated with HNO₃/H₂SO₄ followed by immediate addition of hydroxylamine hydrochloride.

- Advantage : Reduces isolation steps, but yields are lower (50–60%) due to competing side reactions.

Applications and Derivatives

2,7-Dinitro-9H-fluoren-9-one oxime serves as a precursor for:

Q & A

What are the critical considerations for designing a high-yield synthesis route for 2,7-Dinitro-9H-fluoren-9-one oxime?

Answer:

The synthesis involves two primary steps: (1) nitration of 9H-fluoren-9-one at the 2,7-positions and (2) oxime formation via reaction with hydroxylamine.

- Nitration : Use a mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .

- Oxime Formation : React the dinitro-fluorenone intermediate with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours). Purify via recrystallization (ethanol/water) .

Validation : Confirm each step using HPLC (>98% purity) and elemental analysis.

How can researchers resolve contradictions in NMR spectral data caused by tautomerism in the oxime group?

Answer:

Tautomerism between the oxime (C=N-OH) and nitroso (C=N-O⁻) forms can lead to split peaks or unexpected shifts.

- Method : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C). At higher temperatures, tautomeric equilibria average signals, simplifying splitting patterns .

- Alternative : Use 2D NMR (¹H-¹³C HSQC) to assign proton environments unambiguously. Cross-peaks correlate protons to adjacent carbons, distinguishing tautomers .

What advanced techniques are recommended for structural elucidation and crystallographic analysis of this compound?

Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation (acetone/methanol). Use SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve nitro/oxime group orientations. Validate with R-factor convergence (<0.05) .

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311G**). Compare calculated IR/Raman spectra with experimental data to confirm bond vibrations (e.g., C=N at ~1600 cm⁻¹) .

What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving nitro groups (potential mutagenicity) .

- Spill Management : Neutralize spills with 10% sodium bicarbonate. Collect residue in sealed containers for hazardous waste disposal .

- Storage : Keep in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent nitro group degradation .

How can researchers optimize reaction conditions to minimize byproducts during nitration?

Answer:

- Temperature Control : Maintain reaction at 0–5°C using an ice/NaCl bath to suppress dinitro/mononitro byproduct formation .

- Stoichiometry : Use a 2.2:1 molar ratio of HNO₃ to fluorenone. Excess HNO₃ ensures complete di-substitution .

- Workup : Quench with ice-cold water, then extract with dichloromethane. Wash organic layers with 5% NaHCO₃ to remove residual acid .

What methodologies are suitable for assessing the biological activity of this compound derivatives?

Answer:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli). Use MTT assay for cytotoxicity (IC₅₀ in HeLa cells) .

- Molecular Docking : Model interactions with target proteins (e.g., DNA gyrase) using AutoDock Vina. Validate binding poses with MD simulations (NAMD, 100 ns) .

How can HPLC methods be optimized to quantify trace impurities in the final product?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.